

A Comparative Analysis of Predicted and Experimental Properties of Dipropyl Adipate

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Compound of Interest

Compound Name: *Dipropyl adipate*

Cat. No.: *B086888*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the predicted and experimentally determined physicochemical properties of **dipropyl adipate**. Understanding the correlation between theoretical models and empirical data is crucial for applications in materials science, drug formulation, and chemical engineering. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the comparative workflow.

Data Presentation: Physicochemical Properties

The following tables summarize the available predicted and experimental data for key properties of **dipropyl adipate**.

Table 1: General Physicochemical Properties

Property	Predicted Value	Experimental Value	Source (Experimental)
Molecular Formula	C ₁₂ H ₂₂ O ₄	C ₁₂ H ₂₂ O ₄	[1][2]
Molecular Weight (g/mol)	230.30	230.30	[1][2]
Boiling Point (°C)	Not specified	273.0 - 274.0 (at 760 mmHg)	[1][3]
Melting Point (°C)	Not specified	-20.0	[1]
Flash Point (°C)	Not specified	122.78 (Tag Closed Cup)	[3]

Table 2: Density

Temperature (K)	Pressure (MPa)	Predicted Value (kg·m ⁻³)	Experimental Value (kg·m ⁻³)	Source (Experimental)
293 - 363	up to 65	Deviations do not exceed 2.0% from experimental values using ACE-MLP model.	Data available in source.	[4]
Not specified	Not specified	Not specified	979 - 983 (at 20°C)	[3]

Table 3: Viscosity

Temperature (K)	Pressure (MPa)	Predicted Value (mPa·s)	Experimental Value (mPa·s)	Source (Experimental)
303 - 333	up to 18	Deviations do not exceed 2.2% from experimental values using a modified hard-spheres scheme.	1.3 - 8.3	[5][6]

Table 4: Solubility

Solvent	Predicted Value	Experimental Value	Source (Experimental)
Water	Not specified	Very slightly soluble	[1]
Ethanol	Not specified	Soluble	[1]

Experimental Protocols

Detailed methodologies for the determination of key experimental properties are outlined below.

1. Density Measurement

The experimental density of **dipropyl adipate** has been determined using a vibrating U-tube densimeter.[4] This technique operates on the principle that the natural frequency of oscillation of a U-shaped tube is dependent on the mass of the fluid it contains.

- Apparatus: A vibrating U-tube densimeter (e.g., Anton Paar GmbH model DMA HP).
- Procedure:
 - The sample of **dipropyl adipate** is introduced into the U-tube.
 - The tube is electromagnetically excited to oscillate at its natural frequency.

- A digital transducer measures the oscillation period.
- The density of the sample is calculated from the oscillation period, with calibration performed using fluids of known density (such as water and air).
- Measurements are conducted under controlled temperature and pressure conditions. The expanded uncertainty of this method is estimated to be around $\pm 0.2\%$ at a 95% confidence level.[\[4\]](#)

2. Viscosity Measurement

Viscosity measurements of compressed liquid **dipropyl adipate** have been performed using vibrating wire sensors.[\[5\]](#)[\[6\]](#) This method relates the damping of the oscillation of a wire immersed in the fluid to the fluid's viscosity.

- Apparatus: Vibrating wire viscometer.
- Procedure:
 - A taut wire is submerged in the **dipropyl adipate** sample within a measurement cell.
 - The wire is induced to oscillate by a time-varying magnetic field.
 - The instrument measures the amplitude and frequency of the wire's vibration.
 - The viscosity is determined from the damping effect of the fluid on the wire's oscillation.
 - These measurements are carried out over a range of temperatures and pressures. The expanded uncertainty for this technique is reported to be less than $\pm 2.0\%$ for viscosities up to 68 mPa·s.[\[5\]](#)[\[7\]](#) For validation at atmospheric pressure, Ubbelohde capillary viscometers are also used.[\[6\]](#)

3. Boiling and Melting Point Determination

Standard laboratory methods are employed for determining the boiling and melting points. The boiling point is typically measured at a specific pressure (e.g., 760 mmHg) using distillation apparatus, while the melting point is determined by observing the temperature at which the solid phase transitions to liquid, often using a melting point apparatus.

4. Solubility Assessment

Solubility is determined by adding a specified amount of **dipropyl adipate** to a solvent and observing the extent of dissolution. This can be done qualitatively (e.g., "soluble," "slightly soluble") or quantitatively by determining the concentration of the saturated solution.

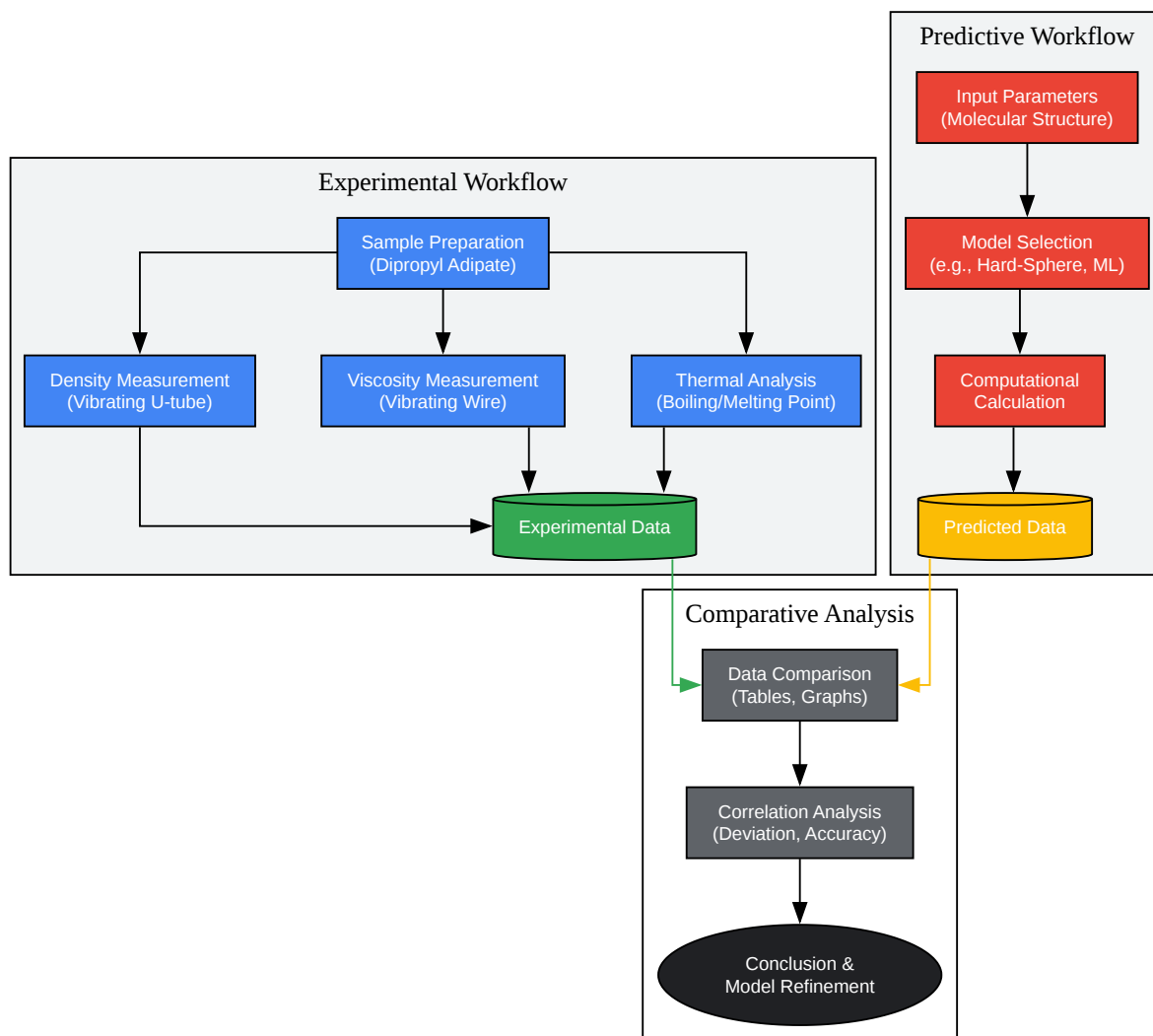
Predictive Models

Various computational models are used to predict the physicochemical properties of esters like **dipropyl adipate**.

- **Hard-Sphere Models:** A correlation and predictive scheme based on the kinetic theory for dense hard-sphere fluids, applied to the van der Waals model of a liquid, has been used to predict transport properties like viscosity.[\[5\]](#)
- **Machine Learning:** Advanced computational approaches such as Support Vector Machines (SVM), Decision Trees (DT), and Genetic Programming (GP) are employed to predict properties like thermal conductivity for ester biofuels, demonstrating high accuracy with experimental data.[\[8\]](#) These models learn complex nonlinear relationships directly from data.
- **Group Contribution Methods:** These methods estimate properties by summing the contributions of individual functional groups within the molecule. They are often used for predicting critical properties of esters.[\[9\]](#)

Workflow for Correlation of Predicted and Experimental Data

The following diagram illustrates the logical workflow for comparing predicted and experimental properties of a chemical compound like **dipropyl adipate**.



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